2-((5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl)methylene)malonic acid
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Overview
Description
2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid is a complex organic compound featuring a boron-containing dioxaborolane group, a chloro-substituted indole ring, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of an indole derivative, followed by the introduction of the dioxaborolane group through a borylation reaction. The final step involves the condensation of the resulting intermediate with propanedioic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, affecting their function. The chloro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A similar compound with a dioxaphospholane group instead of a dioxaborolane group.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Another boron-containing compound with a pyrimidine ring.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A related compound with a benzonitrile moiety.
Uniqueness
The uniqueness of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid lies in its combination of a chloro-substituted indole ring and a boron-containing dioxaborolane group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H19BClNO6 |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-[[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene]propanedioic acid |
InChI |
InChI=1S/C18H19BClNO6/c1-17(2)18(3,4)27-19(26-17)13-7-10(20)5-9-6-11(21-14(9)13)8-12(15(22)23)16(24)25/h5-8,21H,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
RCZHSDUBSCMBJC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C=C(C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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